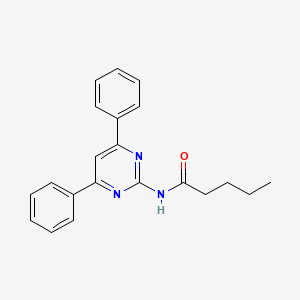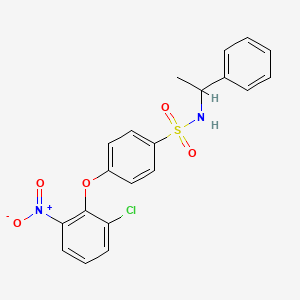![molecular formula C13H13N B1660782 [1,1'-Biphenyl]-3-amine, 5-methyl- CAS No. 83245-91-4](/img/structure/B1660782.png)
[1,1'-Biphenyl]-3-amine, 5-methyl-
Descripción general
Descripción
[1,1’-Biphenyl]-3-amine, 5-methyl-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amine group at the 3-position and a methyl group at the 5-position of the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3-amine, 5-methyl- typically involves the following steps:
Nitration: The biphenyl compound undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3-amine, 5-methyl- often employs large-scale nitration and reduction processes, followed by methylation. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-3-amine, 5-methyl- can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as sodium amide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated biphenyls and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a ligand in various catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Potential use in the development of drugs targeting specific enzymes or receptors.
Industry:
Material Science: Utilized in the production of polymers and advanced materials.
Electronics: Employed in the manufacture of organic semiconductors and other electronic components.
Mecanismo De Acción
The mechanism by which [1,1’-Biphenyl]-3-amine, 5-methyl- exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions, while the biphenyl structure provides stability and rigidity, facilitating binding to target sites. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical and physiological effects.
Comparación Con Compuestos Similares
[1,1’-Biphenyl]-2-amine: Differing by the position of the amine group.
[1,1’-Biphenyl]-4-amine: Another positional isomer.
[1,1’-Biphenyl]-3,5-diamine: Contains two amine groups.
Uniqueness:
Positional Specificity: The specific positioning of the amine and methyl groups in [1,1’-Biphenyl]-3-amine, 5-methyl- imparts unique chemical and physical properties, influencing its reactivity and interactions.
Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.
Propiedades
IUPAC Name |
3-methyl-5-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPQNLODEYARKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473729 | |
| Record name | [1,1'-Biphenyl]-3-amine, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83245-91-4 | |
| Record name | [1,1'-Biphenyl]-3-amine, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-O-[Hydroxy(oxo)phosphaniumyl]-D-allose](/img/structure/B1660707.png)

![(10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-14-methyl-13-[(2R)-6-methylheptan-2-yl]-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B1660709.png)
![(2R)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B1660710.png)



![7-(2-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B1660715.png)
![[4-(4-Pentylcyclohexyl)phenyl]methanol](/img/structure/B1660716.png)

![tert-Butyl [(4-isocyanophenyl)methyl]carbamate](/img/structure/B1660721.png)

